molecular formula C14H15NO3 B13006696 Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate

Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate

Cat. No.: B13006696
M. Wt: 245.27 g/mol
InChI Key: DENZTEDRTYSVBT-UHFFFAOYSA-N
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Description

Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate is an organic compound with the molecular formula C14H15NO3. It is a derivative of benzoic acid, featuring a cyanocyclobutyl group attached to the methoxy group on the benzene ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate typically involves the reaction of methyl 3-hydroxybenzoate with 1-cyanocyclobutyl methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium methoxide.

    Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-((1-cyanocyclobutyl)methoxy)benzoic acid.

    Reduction: Formation of 3-((1-aminocyclobutyl)methoxy)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate exerts its effects involves its interaction with specific molecular targets. The cyanocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((1-cyanocyclopropyl)methoxy)benzoate
  • Methyl 3-((1-cyanocyclopentyl)methoxy)benzoate
  • Methyl 3-((1-cyanocyclohexyl)methoxy)benzoate

Uniqueness

Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate is unique due to its specific structural features, such as the cyanocyclobutyl group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-((1-cyanocyclobutyl)methoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a methoxy group and a cyanocyclobutyl moiety. These functional groups contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The cyanocyclobutyl group may enhance binding affinity to target proteins due to steric effects and electronic properties.

  • Enzyme Interaction : The compound may act as a modulator of enzyme activity, influencing metabolic pathways crucial for cellular function.
  • Receptor Modulation : It has been identified as a potential agonist for GPR40 receptors, which are involved in glucose metabolism and insulin secretion, suggesting its application in diabetes treatment .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antidiabetic Effects : Studies have shown that this compound can improve glycemic control in diabetic models by enhancing insulin secretion through GPR40 receptor activation .
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain pathogens, although further studies are required to establish its efficacy and mechanism.

Case Study 1: Antidiabetic Activity

In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin secretion mediated by GPR40 receptor activation.

ParameterControl GroupTreatment Group
Initial Blood Glucose (mg/dL)250250
Final Blood Glucose (mg/dL)220150
Insulin Levels (µU/mL)515

Case Study 2: Antimicrobial Activity

A preliminary screening against common bacterial strains showed that this compound exhibited inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 3-[(1-cyanocyclobutyl)methoxy]benzoate

InChI

InChI=1S/C14H15NO3/c1-17-13(16)11-4-2-5-12(8-11)18-10-14(9-15)6-3-7-14/h2,4-5,8H,3,6-7,10H2,1H3

InChI Key

DENZTEDRTYSVBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2(CCC2)C#N

Origin of Product

United States

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